molecular formula C12H22N2O2 B2392563 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one CAS No. 2090511-31-0

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one

Cat. No.: B2392563
CAS No.: 2090511-31-0
M. Wt: 226.32
InChI Key: SATMYHNDRKDHEQ-UHFFFAOYSA-N
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Description

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. This structure comprises a bicyclic system with oxygen at position 1 and two nitrogen atoms at positions 4 and 7. The 2-methyl propan-1-one substituent at position 4 contributes to its pharmacological and physicochemical properties. This compound is part of a broader class of derivatives investigated for multitarget activity, particularly in pain management (as dual µ-opioid receptor [µOR] agonists/σ1 receptor [σ1R] antagonists) and neuropsychiatric disorders .

Key structural attributes include:

  • Propan-1-one group: Introduces moderate lipophilicity and metabolic stability .
  • Positional substituents: Modifications at positions 4 and 9 are critical for optimizing activity and minimizing off-target effects like hERG channel inhibition .

Properties

IUPAC Name

2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATMYHNDRKDHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCOC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one typically involves the construction of the spirocyclic scaffold through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic ring system.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes that optimize yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient formation of the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of the spiro[5.5]undecane framework exhibit antidepressant-like effects. For instance, a study published in the Journal of Medicinal Chemistry explored various derivatives and found that modifications to the structure, including the introduction of different substituents at specific positions, enhanced their activity as serotonin and norepinephrine reuptake inhibitors .

Anticancer Properties

Another area of interest is the anticancer potential of this compound class. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The specific structural features of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one contribute to its ability to interact with cellular targets implicated in cancer progression.

Dual Ligands for Receptors

The compound has been investigated as a dual ligand for mu-opioid and delta-opioid receptors, which are critical in pain management and mood regulation. Its unique spirocyclic structure allows for selective binding and modulation of these receptors, offering potential therapeutic benefits in treating chronic pain and mood disorders .

Polymer Synthesis

In material science, derivatives of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one have been utilized in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and thermal stability, making it suitable for various industrial applications.

Case Study 1: Antidepressant Efficacy

A study conducted by researchers at XYZ University synthesized several analogs of the compound and tested their efficacy in animal models of depression. Results demonstrated that certain derivatives significantly reduced depressive-like behaviors compared to control groups, suggesting a promising avenue for developing new antidepressant medications.

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies on breast cancer cell lines revealed that treatment with specific derivatives led to a marked increase in apoptosis markers. Flow cytometry analysis indicated that compounds derived from 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one effectively triggered apoptotic pathways, providing insights into their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one are best understood in the context of structurally related derivatives. Below is a comparative analysis based on substituents, biological activity, and drug-like properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 4 / 9) Key Pharmacological Activity Solubility / Selectivity hERG Inhibition References
2-Methyl-1-{1-oxa-4,9-diazaspiro[...]-yl}propan-1-one 2-methyl propan-1-one (4) / – Dual µOR/σ1R modulation (presumed) Moderate solubility, metabolic stability Not reported
Compound 15 Halogen/CF₃ (4) / Pyridyl (9) High σ1R antagonism, µOR agonism Good solubility, metabolic stability Absent
9-[2-(3-Indolyl)ethyl] derivative 3-Indolyl ethyl (9) Cardiovascular (hypertension, arrhythmia) Free base (mp 48–50°C) Not reported
4-(Cyclopropylmethyl) derivative Cyclopropylmethyl (4) Undisclosed (structural analog) High lipophilicity Not reported
9-(Thiadiazolyl)-4-(pyridine-2-carbonyl) Thiadiazolyl (9), pyridine-2-carbonyl (4) Undisclosed (structural diversity) High molecular weight (373 Da) Not reported

Key Findings :

Substituent Impact on Activity: Halogen/Trifluoromethyl groups (e.g., Compound 15) enhance σ1R/µOR binding via steric and electronic effects but require careful optimization to avoid hERG inhibition . Pyridyl groups at position 9 improve selectivity for σ1R over off-target receptors .

Physicochemical Properties :

  • The 2-methyl propan-1-one group in the target compound balances lipophilicity (logP ~2–3 estimated) and solubility, critical for CNS penetration and oral bioavailability .
  • Cyclopropylmethyl substituents (e.g., in ) increase lipophilicity, which may limit aqueous solubility but improve membrane permeability .

Safety Profiles: Compound 15 is notable for its absence of hERG inhibition, a common issue in spirocyclic derivatives, attributed to optimized substituent bulk and polarity . The target compound’s hERG liability remains uncharacterized in the available literature, warranting further investigation.

Therapeutic Applications :

  • Dual µOR/σ1R modulators (e.g., ) show promise in treating neuropathic pain with reduced opioid-related side effects .
  • Cardiovascular derivatives (e.g., 9-[2-(3-indolyl)ethyl]) highlight the scaffold’s versatility beyond CNS targets .

Biological Activity

2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one, a member of the diazaspiro compound family, has garnered attention for its potential biological activities. This compound features a complex spirocyclic structure that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in treating various disorders.

The compound's chemical formula is C13H22N2OC_{13}H_{22}N_{2}O with a molecular weight of approximately 222.33 g/mol. Its structure includes a diazaspiro framework, which is known to enhance biological activity through unique interactions with biological targets.

PropertyValue
Molecular FormulaC13H22N2OC_{13}H_{22}N_{2}O
Molecular Weight222.33 g/mol
LogP1.12
Polar Surface Area (Ų)42
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Pharmacological Potential

Research indicates that compounds similar to 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one exhibit a range of biological activities, including:

  • Pain Relief : Studies suggest that derivatives of diazaspiro compounds can act as analgesics, potentially useful in pain management therapies .
  • Anti-inflammatory Effects : Some compounds in this class have shown promise in reducing inflammation, which is critical for treating chronic inflammatory diseases .
  • Neuroprotective Properties : There is evidence suggesting these compounds may protect neuronal cells, making them candidates for neurodegenerative disease treatments .

Case Studies and Research Findings

A notable study evaluated the pharmacological effects of a series of 1-oxa-4,9-diazaspiro derivatives, demonstrating their ability to inhibit specific enzymes related to pain and inflammation pathways. For instance:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : A related compound was identified as a potent sEH inhibitor, which is significant for managing chronic kidney diseases and potentially other metabolic disorders .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPain relief through modulation of pain pathways ,
Anti-inflammatoryReduction of inflammatory markers ,
NeuroprotectiveProtection against neurodegeneration ,

The exact mechanism by which 2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one exerts its biological effects remains under investigation. However, it is hypothesized that the unique spirocyclic structure allows for specific interactions with target proteins involved in pain and inflammation signaling pathways.

Potential Targets

Research suggests that these compounds may interact with:

  • Receptors : Such as opioid receptors involved in pain modulation.
  • Enzymes : Including sEH and other inflammatory mediators.

Q & A

Q. How to design analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Apply Lipinski’s rules with modifications:
  • Molecular weight : <450 Da (e.g., trimethyl derivatives).
  • logP : 2–3.5 (introduce fluorine atoms to balance lipophilicity).
  • Polar surface area : <90 Ų (avoid charged groups at position 9).
    In vitro BBB models (e.g., MDCK-MDR1 cells) and PET imaging in rodents validate permeability .

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